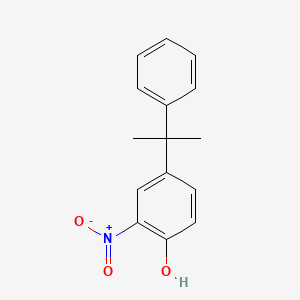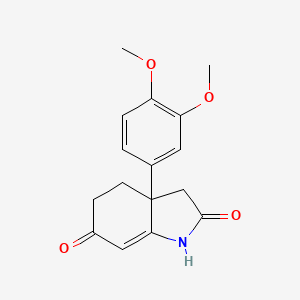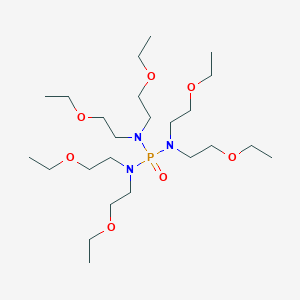![molecular formula C12H15NOSi B14697849 8-[(Trimethylsilyl)oxy]quinoline CAS No. 23111-13-9](/img/structure/B14697849.png)
8-[(Trimethylsilyl)oxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 8-[(trimethylsilyl)oxy]- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its applications in various fields, including medicinal chemistry and industrial processes. The addition of a trimethylsilyl group at the 8-position enhances its chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(trimethylsilyl)oxy]- typically involves the introduction of the trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, resulting in the formation of Quinoline, 8-[(trimethylsilyl)oxy]- with high yield .
Industrial Production Methods
Industrial production of Quinoline, 8-[(trimethylsilyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Quinoline, 8-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Quinoline, 8-[(trimethylsilyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Quinoline, 8-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, some quinoline derivatives are known to inhibit enzymes like acetylcholinesterase and monoamine oxidase, which are involved in neurological processes .
相似化合物的比较
Similar Compounds
Quinoline: The parent compound without the trimethylsilyl group.
Quinoline N-oxide: An oxidized derivative of quinoline.
2-Methylquinoline: A methyl-substituted derivative of quinoline.
Uniqueness
Quinoline, 8-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This modification allows for more versatile applications in synthetic chemistry and increases its potential for biological activity compared to its parent compound and other derivatives .
属性
CAS 编号 |
23111-13-9 |
|---|---|
分子式 |
C12H15NOSi |
分子量 |
217.34 g/mol |
IUPAC 名称 |
trimethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
InChI 键 |
CALTXIVPFWCXLO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


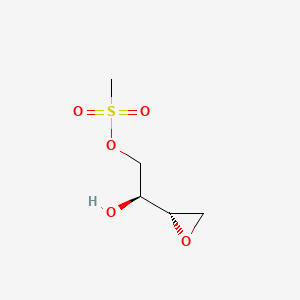
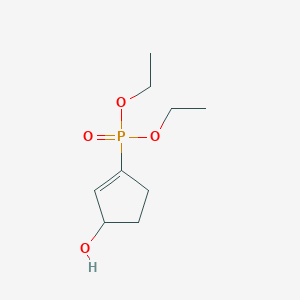
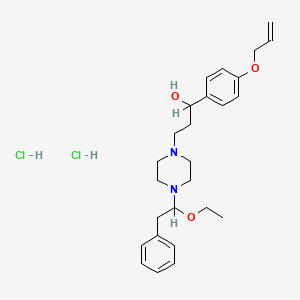
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
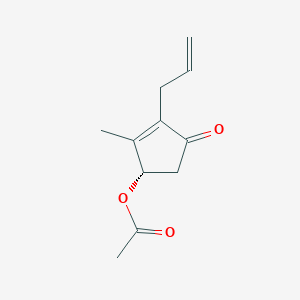
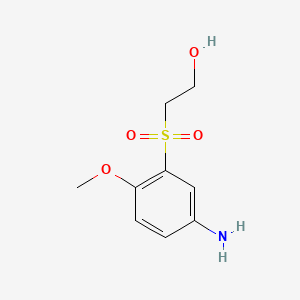
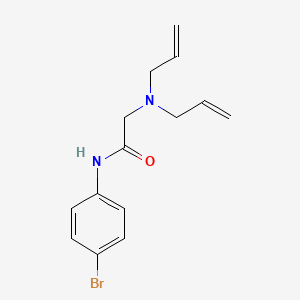
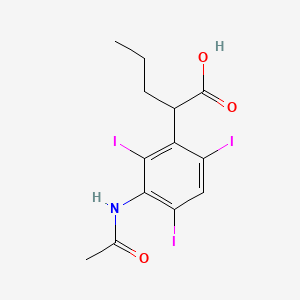
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


